molecular formula C22H23N5O2 B2940541 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide CAS No. 1357729-28-2

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide

Número de catálogo: B2940541
Número CAS: 1357729-28-2
Peso molecular: 389.459
Clave InChI: XKGZUDHOIQCJQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core with an isopropyl substituent at the 1-position and a phenethylacetamide side chain. The triazoloquinoxaline scaffold is known for its pharmacological relevance, particularly in targeting kinases and neurotransmitter receptors .

Propiedades

IUPAC Name

2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15(2)20-24-25-21-22(29)26(17-10-6-7-11-18(17)27(20)21)14-19(28)23-13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGZUDHOIQCJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide typically involves the oxidative cyclization of α-keto acids and hydrazinopyridines. One efficient method is the KI-catalyzed oxidative cyclization, which is a one-pot approach that offers good economic and environmental advantages . Another method involves the iodobenzene diacetate-mediated oxidative intramolecular cyclization of hydrazinyl-quinoxalin-2(1H)-ones .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The eco-friendly synthesis methods are particularly advantageous for industrial applications, reducing the environmental impact and production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit significant biological activities, such as anticancer and antimicrobial properties .

Aplicaciones Científicas De Investigación

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide has several scientific research applications:

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of VEGFR-2 tyrosine kinase, which plays a crucial role in tumor angiogenesis. By inhibiting this enzyme, the compound can disrupt the growth and proliferation of cancer cells. Additionally, it induces apoptosis in cancer cells by increasing the expression of pro-apoptotic markers and decreasing anti-apoptotic markers .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analog: 2-(1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

The most closely related compound documented in literature is 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide (), which substitutes the phenethyl group with a para-tolyl moiety. This structural variation significantly alters physicochemical and pharmacological properties:

Property N-Phenethyl Derivative N-(p-Tolyl) Derivative
Substituent Phenethyl (C₆H₅-CH₂-CH₂-) p-Tolyl (C₆H₄-CH₃-)
Molecular Weight (g/mol) ~422.5 (calculated) ~394.4 (PubChem)
Lipophilicity (LogP) Higher (phenethyl increases hydrophobicity) Moderate (aromatic with methyl group)
Solubility Likely lower in aqueous media Potentially higher due to reduced alkyl chain
Target Interaction Enhanced steric bulk may influence binding Electron-donating methyl may alter affinity

Mechanistic Implications:

  • Phenethyl Group : The extended alkyl chain in the phenethyl derivative may facilitate interactions with hydrophobic binding pockets in enzymes or receptors, such as ATP-binding sites in kinases. However, increased LogP could reduce solubility, necessitating formulation adjustments .
  • p-Tolyl Group : The para-tolyl substituent introduces a planar aromatic system with a methyl group, which could engage in π-π stacking or van der Waals interactions. This may improve selectivity for targets requiring flat binding surfaces.

Research Findings and Limitations

Theoretical analyses suggest:

Metabolic Stability : The phenethyl group may undergo faster oxidative metabolism via cytochrome P450 enzymes compared to the p-tolyl analog, impacting half-life .

Synthetic Accessibility : The p-tolyl derivative is synthetically simpler due to the absence of a multi-carbon alkyl chain, as reflected in its lower molecular weight.

Critical Knowledge Gaps:

  • No experimental binding affinity or IC₅₀ values are reported for either compound.
  • Pharmacokinetic profiles (e.g., bioavailability, tissue distribution) remain unstudied.

Actividad Biológica

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis details, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazoloquinoxaline core with an isopropyl group and a phenethylacetamide moiety. The molecular formula is C22H23N5O3C_{22}H_{23}N_{5}O_{3} with a molecular weight of approximately 405.4 g/mol. Its structural uniqueness contributes to its diverse biological activities.

Property Value
Molecular FormulaC22H23N5O3
Molecular Weight405.4 g/mol
CAS NumberNot available

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, possibly through the induction of apoptosis and modulation of cell cycle progression. The specific mechanisms involve interaction with key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound also displays promising antimicrobial properties against a range of bacteria and fungi. Research suggests that it may disrupt cell membrane integrity or inhibit essential enzymatic processes in microbial cells.

The biological activity of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.
  • Receptor Interaction : Potential interactions with cellular receptors that regulate apoptosis and cell proliferation.
  • Cell Cycle Modulation : Inducing cell cycle arrest at various phases, particularly G1 and G2/M phases.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of exposure.

Study 2: Antimicrobial Activity

In vitro assays against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The mode of action was suggested to be bactericidal rather than merely bacteriostatic.

Synthesis Pathways

The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide typically involves several steps:

  • Formation of the Triazoloquinoxaline Core : This involves cyclization reactions using appropriate precursors.
  • Acetylation Reaction : Introducing the acetamide group via acetylation methods.
  • Final Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.